N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
Synthesis Analysis
A series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated for their in vitro antiproliferative activities1. Another study mentioned a one-pot synthetic approach for the construction of a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold via palladium-catalyzed reactions2.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated1.
Chemical Reactions Analysis
In the synthesis of similar compounds, palladium-catalyzed reactions have been used2. Another study mentioned the reaction of benzo[h]quinazoline-2(1H)-thiones with 2-chloro-N-phenylacetamide followed by Knoevenagel condensation with various indole-3-carbaldehydes3.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated1.
Scientific Research Applications
-
Thiazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
- Methods of Application : The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions .
- Results or Outcomes : Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
-
Benzimidazole Fungicides
- Scientific Field : Agriculture
- Application Summary : Benzimidazole fungicides are primarily used in agriculture for the control of a wide range of fungal diseases .
- Methods of Application : These fungicides are typically applied to crops in a diluted form .
- Results or Outcomes : The use of benzimidazole fungicides has been shown to effectively control fungal diseases, improving crop yield .
Future Directions
Please note that the information provided is based on the available resources and may not fully cover “N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide”. For a more comprehensive analysis, you may want to consult with a chemist or a researcher in this field.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-15(21-17-20-13-7-3-4-8-14(13)24-17)9-23-16-11-5-1-2-6-12(11)18-10-19-16/h1-8,10H,9H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOALFFZSRRREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide |
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